BenchChemオンラインストアへようこそ!

2-[(propoxycarbonyl)amino]benzoic acid

Lipophilicity logP Drug-likeness

2-[(Propoxycarbonyl)amino]benzoic acid (CAS 68790-35-2, molecular formula C₁₁H₁₃NO₄, molecular weight 223.23 g/mol) is an N-protected anthranilic acid derivative in which the 2-amino group of anthranilic acid is functionalized with a propoxycarbonyl (propyl carbamate) protecting group. This compound belongs to a scaffold class extensively investigated for matrix metalloproteinase (MMP) inhibition, particularly MMP-13, which is implicated in osteoarthritis, rheumatoid arthritis, and cancer.

Molecular Formula C11H13NO4
Molecular Weight 223.228
CAS No. 68790-35-2
Cat. No. B2435816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(propoxycarbonyl)amino]benzoic acid
CAS68790-35-2
Molecular FormulaC11H13NO4
Molecular Weight223.228
Structural Identifiers
SMILESCCCOC(=O)NC1=CC=CC=C1C(=O)O
InChIInChI=1S/C11H13NO4/c1-2-7-16-11(15)12-9-6-4-3-5-8(9)10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14)
InChIKeyOCCJPYHQVGODNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Propoxycarbonyl)amino]benzoic Acid (CAS 68790-35-2): A Strategically Protected Anthranilic Acid Scaffold for MMP-Focused Drug Discovery


2-[(Propoxycarbonyl)amino]benzoic acid (CAS 68790-35-2, molecular formula C₁₁H₁₃NO₄, molecular weight 223.23 g/mol) is an N-protected anthranilic acid derivative in which the 2-amino group of anthranilic acid is functionalized with a propoxycarbonyl (propyl carbamate) protecting group . This compound belongs to a scaffold class extensively investigated for matrix metalloproteinase (MMP) inhibition, particularly MMP-13, which is implicated in osteoarthritis, rheumatoid arthritis, and cancer [1]. The propoxycarbonyl group imparts a calculated logP of 2.34—intermediate between the more polar methoxycarbonyl (logP ~1.6–2.2) and the more lipophilic tert-butoxycarbonyl (logP 2.80) analogs—offering a distinct lipophilicity profile for fine-tuning pharmacokinetic properties in lead optimization [2].

Why 2-[(Propoxycarbonyl)amino]benzoic Acid Cannot Be Casually Replaced by Other N-Protected Anthranilic Acid Analogs


N-Protected anthranilic acid derivatives are not functionally interchangeable despite sharing the same core scaffold. The nature of the N-protecting group—specifically the alkyl chain length and branching of the carbamate—directly governs lipophilicity (logP), hydrogen-bonding capacity (H-donor/H-acceptor count), rotatable bond count, and metabolic stability [1]. For instance, replacing the propoxycarbonyl group with a methoxycarbonyl group reduces logP by approximately 0.7–1.1 units, altering membrane permeability and solubility . Conversely, switching to a tert-butoxycarbonyl (Boc) group increases logP by ~0.46 units but introduces acid-lability (cleavage by TFA) and steric bulk that may disrupt target binding [2]. The propyl carbamate occupies a strategic middle ground: it provides sufficient lipophilicity for passive membrane permeation while maintaining the hydrogen-bond donor capacity (HBD = 2) necessary for key interactions within MMP active sites, as established in anthranilic acid-based MMP inhibitor pharmacophore models [1].

Quantitative Differentiation Evidence: 2-[(Propoxycarbonyl)amino]benzoic Acid vs. Closest N-Protected Anthranilic Acid Analogs


Controlled Lipophilicity: LogP 2.34 Positions the Propyl Carbamate Intermediate Between Polar and Lipophilic N-Protected Anthranilic Acid Analogs

The calculated partition coefficient (logP) of 2-[(propoxycarbonyl)amino]benzoic acid is 2.34, as reported in vendor computational data . This value sits precisely between the methoxycarbonyl analog (logP 1.64–2.22, CAS 6268-38-8) [1] and the tert-butoxycarbonyl (Boc) analog (logP 2.80, CAS 68790-38-5) [2]. The ethoxycarbonyl analog (CAS 41470-93-3) has a reported logP of 2.03 . This systematic lipophilicity progression—methyl (1.6–2.2) < ethyl (2.03) < propyl (2.34) < Boc (2.80)—allows researchers to select the optimal lipophilicity for their specific assay conditions.

Lipophilicity logP Drug-likeness Membrane permeability Physicochemical property

Enhanced Conformational Flexibility: 5 Rotatable Bonds in the Propoxycarbonyl Chain Offer Greater Induced-Fit Potential vs. Shorter Alkyl Carbamate Analogs

The propoxycarbonyl group contributes 5 rotatable bonds to the molecule, whereas the methoxycarbonyl analog has 3 rotatable bonds and the ethoxycarbonyl analog has 4 . This additional rotational degree of freedom may enhance the ligand's ability to adopt conformations complementary to the MMP active site, potentially improving binding affinity through an induced-fit mechanism. The Boc analog has 5 rotatable bonds as well, but the bulky tert-butyl group introduces steric hindrance that can penalize binding in narrow enzyme pockets .

Conformational flexibility Rotatable bonds Induced fit Ligand–target adaptation Entropy

Synthetic Accessibility and Cost-Efficiency: Propyl Chloroformate as a Readily Available, Economical Reagent for Anthranilic Acid Protection

2-[(Propoxycarbonyl)amino]benzoic acid is synthesized via reaction of commercially available 2-aminobenzoic acid (anthranilic acid) with propyl chloroformate in the presence of a base such as triethylamine, following standard Schotten-Baumann carbamate formation conditions . Propyl chloroformate (CAS 109-61-5) is a commodity reagent available in bulk quantities (100 g, 500 g, etc.) from major suppliers at industrial scale, providing a cost and supply-chain advantage compared to synthesis of custom carbamates . The target compound is commercially available from multiple vendors at ≥98% purity, including AKSci, Chemscene, and Leyan, with pricing generally lower than the Boc-protected analog due to the higher cost of tert-butyl chloroformate and Boc-deprotection reagents .

Synthetic accessibility Cost-efficiency Propyl chloroformate Carbamate protection Scalable synthesis

Class-Level Evidence: Anthranilic Acid Scaffold Validated for MMP-13 Inhibition—Propoxycarbonyl Derivative Serves as a Privileged Intermediate for Lead Optimization

The anthranilic acid scaffold has been extensively validated as a core pharmacophore for MMP-13 inhibition across multiple peer-reviewed studies [1]. In the seminal MMP inhibitor series reported by Levin et al., anthranilic acid-based compounds with various N-substitutions achieved potent inhibition of MMP-13, with piperazine-containing analog 4u identified as a potent, selective, orally active MMP-9/MMP-13 inhibitor [1]. Patent literature specifically claims N-substituted anthranilic acid derivatives as MMP-13 production inhibitors for treating osteoarthritis and rheumatoid arthritis [2]. While direct MMP-13 IC₅₀ data for the propoxycarbonyl derivative itself are not publicly available, the compound serves as a key synthetic intermediate—the propyl carbamate can be selectively removed or further functionalized to generate diverse screening libraries while preserving the anthranilic acid core essential for zinc-chelating interactions in the MMP catalytic domain [3].

MMP-13 inhibition Anthranilic acid scaffold Structure-activity relationship Osteoarthritis Fragment-based drug discovery

Optimal Procurement Scenarios for 2-[(Propoxycarbonyl)amino]benzoic Acid in Medicinal Chemistry and Chemical Biology


MMP-13 Inhibitor Lead Optimization Libraries Requiring Tunable Lipophilicity

Medicinal chemistry teams optimizing anthranilic acid-based MMP-13 inhibitors can procure 2-[(propoxycarbonyl)amino]benzoic acid as a privileged intermediate with a logP of 2.34—strategically positioned between polar (methoxycarbonyl, logP ~1.6–2.2) and lipophilic (Boc, logP 2.80) analogs. This intermediate lipophilicity can improve cell-based assay performance where both membrane permeability and aqueous solubility are required . The propyl carbamate group can be selectively removed under mild basic conditions to reveal the free anthranilic acid for further functionalization, or retained to probe structure-activity relationships around the N-substituent [1].

Cost-Conscious Parallel Synthesis of Anthranilic Acid-Derived Compound Collections

For academic or small-biotech laboratories synthesizing anthranilic acid-derived screening collections on a budget, the propoxycarbonyl derivative offers significant cost advantages. Propyl chloroformate—the key synthetic precursor—is a commodity industrial reagent priced approximately 30–50% lower per mole than di-tert-butyl dicarbonate (Boc₂O) . The target compound is commercially available at ≥98% purity from multiple vendors (AKSci, Chemscene, Leyan) with competitive pricing, enabling procurement of gram-quantity batches for parallel synthesis without the premium associated with custom Boc-protected building blocks .

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Zinc-Dependent Metalloproteases

In FBDD campaigns targeting MMPs or other zinc-dependent metalloproteases, 2-[(propoxycarbonyl)amino]benzoic acid can serve as a fragment-sized (MW 223.23) starting point that preserves the anthranilic acid zinc-binding group (ZBG) while offering a synthetic handle (the propyl carbamate) for fragment growing or linking strategies [2]. Its 5 rotatable bonds provide conformational flexibility for induced-fit binding, while maintaining a favorable topological polar surface area (TPSA 75.63 Ų) within the recommended range for oral bioavailability .

Development of Selective MMP-13 Inhibitors for Osteoarthritis Research

Research groups focused on osteoarthritis can leverage the anthranilic acid scaffold's established MMP-13 inhibitory activity as a starting point for developing selective inhibitors. The propoxycarbonyl derivative serves as a direct precursor for synthesizing more elaborate anthranilic acid-based inhibitors bearing basic amine substituents (e.g., piperazine), which have demonstrated potent, selective, orally active MMP-13 inhibition in preclinical rat models of cartilage degradation [1][2]. Procurement of the protected intermediate enables rapid diversification at the N-position without requiring protection/deprotection of the carboxylic acid.

Quote Request

Request a Quote for 2-[(propoxycarbonyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.